molecular formula C10H13NO2 B1464057 Methyl 2-amino-3-ethylbenzoate CAS No. 1179178-28-9

Methyl 2-amino-3-ethylbenzoate

Cat. No.: B1464057
CAS No.: 1179178-28-9
M. Wt: 179.22 g/mol
InChI Key: ORMUAHXMMQWFQP-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-ethylbenzoate” is a chemical compound with the CAS Number: 1179178-28-9 . It has a molecular weight of 179.22 and its IUPAC name is this compound . It is in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 179.22 .

Scientific Research Applications

Antimicrobial Activity

Methyl 2-amino-3-ethylbenzoate and its derivatives have been studied for their potential antimicrobial properties. For instance, the synthesis of thiazolo[4,5-d]pyrimidines, which are derivatives of related chemical compounds, has shown significant inhibitory effects against Gram-positive bacteria and yeasts. These compounds are synthesized using a structure that includes this compound or similar chemicals and tested for antimicrobial activity using in vitro methods (Balkan, Urgun, & Özalp, 2001).

Solubility and Solution Properties

Research has also focused on the solubility and solution properties of compounds similar to this compound. An experiment studying the solubility of 2-amino-3-methylbenzoic acid in various solvents provides insights into the solution process of these compounds, which is crucial for their purification. The study also involves correlating experimental data with various models to understand the solubility characteristics (Zhu et al., 2019).

Antitumor Properties

Some derivatives of this compound have been investigated for their antitumor properties. The synthesis of compounds like 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles, based on a similar core structure, has led to the identification of new antiproliferative agents targeting tubulin at the colchicine binding site. These compounds are being explored for their potential to induce apoptotic cell death in tumor cells (Romagnoli et al., 2008).

Synthesis of Novel Compounds

Research into the synthesis of new compounds often involves derivatives of this compound. For example, the creation of novel benzothiazole containing pyrimidine derivatives through microwave-assisted synthesis demonstrates the compound's role in synthesizing poly-functionalized tri-heterocyclic compounds. These derivatives have been tested for various biological activities, including antibacterial and antioxidant activities (Bhoi, Borad, Pithawala, & Patel, 2016).

Thermal and Structural Properties

Understanding the thermal and structural properties of compounds like this compound is crucial for their application in various fields. Studies on ethyl 2- and 3-aminobenzoates have determined their molar enthalpies of formation and vaporization, providing valuable data for their potential applications in different environments (Ledo et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

Future Directions

While specific future directions for “Methyl 2-amino-3-ethylbenzoate” are not available, it’s worth noting that compounds of this nature are often used in research and development in various fields, including life science, material science, chemical synthesis, chromatography, and analytical studies .

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3-ethylbenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. The compound’s structure allows it to act as a substrate for these enzymes, leading to the formation of corresponding carboxylic acids and alcohols. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability .

Cellular Effects

This compound has been shown to affect various cellular processes. In particular, it can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can inhibit the activity of certain kinases, leading to alterations in phosphorylation patterns and subsequent changes in gene expression. Furthermore, this compound has been found to impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the flux of metabolites through different pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic functions. For example, it can act as a competitive inhibitor for certain enzymes, preventing the binding of natural substrates and thus reducing enzyme activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to the compound can result in adaptive cellular responses, such as the upregulation of detoxification enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects, while higher doses can lead to adverse outcomes such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Additionally, chronic exposure to high doses of this compound can result in cumulative toxicity, affecting multiple organ systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering the levels of key metabolites. Additionally, this compound can act as a substrate for conjugation reactions, such as glucuronidation and sulfation, facilitating its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the presence of targeting signals or post-translational modifications. For example, this compound can be acetylated or phosphorylated, directing it to specific organelles where it can exert its biological effects .

Properties

IUPAC Name

methyl 2-amino-3-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMUAHXMMQWFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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